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Compound of Interest

Compound Name: meso-Hydrobenzoin

cat. No.: B1201251

A Technical Guide to meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals
Introduction

Meso-hydrobenzoin, also known by its systematic name (1R,2S)-1,2-diphenylethane-1,2-diol,
is an organic compound and a diastereomer of hydrobenzoin.[1][2] Due to its unique
stereochemistry, it possesses a plane of symmetry, rendering it achiral despite having two
chiral centers. Its Chemical Abstracts Service (CAS) registry number is 579-43-1.[1][2][3]
Meso-hydrobenzoin serves as a valuable precursor and building block in various fields of
chemical synthesis, including the development of pharmaceutical agents.[4] This guide
provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis,
and insights into its biological significance, particularly as a modulator of muscarinic
acetylcholine receptors.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of meso-hydrobenzoin are summarized below. This
data is essential for its identification, handling, and application in experimental settings.
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Property Value Reference(s)
CAS Number 579-43-1 [1112]
Molecular Formula C14H1402 [2]
Molecular Weight 214.26 g/mol
Appearance White to off-white crystalline
solid
Melting Point 137-139 °C
Solubility Soluble in ethanol (25 mg/mL)

5 ~4.98 (s, 2H, CH-OH), &
1H NMR (CDCls) [5]
~7.30-7.45 (m, 10H, Ar-H)

Broad O-H stretch (~3200-
IR Spectrum (KBr) 3500 cm™1), C-H (aromatic), C-  [1][6]
O stretch

Experimental Protocols: Synthesis of meso-
Hydrobenzoin

The most common and diastereoselective method for synthesizing meso-hydrobenzoin is the
reduction of benzil using sodium borohydride (NaBHa4) in an alcoholic solvent.[7] This process
is favored for its high yield of the meso isomer.

Detailed Methodology

Objective: To synthesize meso-hydrobenzoin via the sodium borohydride reduction of benzil.
Materials:

e Benzil (C14H1002)

e Sodium borohydride (NaBHa)

e 959% Ethanol
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Deionized water

Erlenmeyer flask (50 mL)

Stir bar or swirling capability
Heating plate

Ice water bath

Buchner funnel and filter flask
Filter paper

Procedure:

Dissolution of Benzil: Add approximately 2.5 mmol of benzil (a yellow solid) and 4 mL of 95%
ethanol to a 50-mL Erlenmeyer flask. Swirl the flask for several minutes. Note that the benzil
may not dissolve completely at this stage.[7][8]

Reduction Reaction: Carefully add 2.5 mmol of sodium borohydride to the suspension. Use
an additional 1 mL of 95% ethanol to wash any residual powder from the flask walls into the
solution.[7] The yellow color of the benzil should fade as the reaction proceeds, typically
completing within 10 minutes.[8]

Hydrolysis: To hydrolyze the intermediate borate ester, add 5 mL of deionized water to the
reaction mixture. Gently heat the solution to a boil.[7]

Crystallization: If the solution is clear, remove it from the heat. Add more water dropwise until
the solution begins to appear cloudy, indicating the onset of precipitation. Do not exceed a
total of 10 mL of added water. Allow the flask to cool slowly to room temperature to promote
the formation of crystals.[7]

Isolation and Purification: Once crystallization at room temperature is complete, place the
flask in an ice water bath for 20-30 minutes to maximize the yield of the precipitate.[7] Collect
the white crystalline product, meso-hydrobenzoin, by vacuum filtration using a Buchner
funnel. Wash the crystals with a small amount of cold water and allow them to air dry.
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Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of meso-hydrobenzoin from
benzil.
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Workflow for the synthesis of meso-hydrobenzoin.

Biological Activity and Signaling Pathways

While meso-hydrobenzoin itself is primarily a synthetic intermediate, its structural motif is of
significant interest in drug development. Specifically, derivatives of hydrobenzoin have been
investigated as modulators of G protein-coupled receptors, such as the muscarinic
acetylcholine receptors (MAChRS).[4]

Antagonism of Muscarinic Acetylcholine Receptor M1

Muscarinic receptors are crucial for signal transduction in the central and peripheral nervous
systems.[4] The M1 subtype, coupled to Gg/11 proteins, activates phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IPs) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and
the activation of protein kinase C (PKC).

A study involving stereoisomeric hydrobenzoin esters of arecaidine demonstrated that these
compounds act as antagonists at the M1 muscarinic receptor.[4] The binding affinity was found
to be stereochemistry-dependent, highlighting the importance of molecular geometry in ligand-
receptor interactions.

Ki toward M1 Receptor

Compound Reference
(nM)
(R,R)-hydrobenzoin ester of
o 99+ 19 [4]
arecaidine
(S,S)-hydrobenzoin ester of
o 800 + 200 [4]
arecaidine
(R,S)-hydrobenzoin ester of
380+ 90 [4]

arecaidine

The data indicates that the (R,R)-isomer possesses the highest affinity for the M1 receptor,
making its structural backbone a promising starting point for the development of selective M1
antagonists.[4]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1201251?utm_src=pdf-body
https://www.benchchem.com/product/b1201251?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760838/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway Diagram

The diagram below illustrates the canonical M1 receptor signaling pathway and the inhibitory
action of a hydrobenzoin-based antagonist.
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Antagonism of the M1 muscarinic receptor pathway.
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Conclusion

Meso-hydrobenzoin is a readily synthesizable compound with significant utility in organic
chemistry. Its defined stereochemistry makes it an excellent model for studying stereoselective
reactions and a valuable chiral building block for more complex molecules. The demonstrated
activity of its derivatives as potent and selective antagonists of muscarinic receptors
underscores its relevance to drug discovery and development, providing a structural foundation
for novel therapeutics targeting neurological and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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